molecular formula C11H8FN3O3S2 B2542978 2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 329695-55-8

2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Cat. No. B2542978
CAS RN: 329695-55-8
M. Wt: 313.32
InChI Key: VOYIHGKGFVIWEC-UHFFFAOYSA-N
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Description

“2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid” is an organic compound with the molecular formula C11H8FN3O3S2 . It’s also known as FBTSA.


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and its molecular formula, C11H8FN3O3S2 . The presence of fluorobenzoyl, thiadiazol, and sulfanyl groups in the molecule suggests a complex structure with potential for various chemical interactions.

Scientific Research Applications

Biological Activity and Pharmacological Applications

1,3,4-Thiadiazole derivatives have been extensively studied for their wide-ranging pharmacological properties. These compounds are recognized for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety within the 1,3,4-thiadiazole structure is believed to contribute significantly to these activities. The development of hybrid molecules by combining different pharmacophoric groups within a single framework has led to compounds with notable biological profiles, emphasizing the importance of thiadiazole derivatives in drug discovery and development (Mishra, Singh, Tripathi, & Giri, 2015).

Structural and Spectroscopic Studies

The structural elucidation and characterization of compounds containing the thiadiazole moiety, including those substituted with fluoro and bromo groups, have been subjects of interest. For instance, the study of metal(II) 2-fluorobenzoate complexes with various N-donor ligands aimed to contribute to future research by providing insight into factors affecting structure. This work has laid the foundation for the development of molecules with specific physical and biological applications, highlighting the relevance of these compounds in material science (Öztürkkan & Necefoğlu, 2022).

Synthesis and Chemical Reactions

The synthesis and structural properties of novel substituted thiadiazolines, including the 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been explored. These studies not only provide insights into the chemical reactivity and potential applications of these compounds but also emphasize the importance of thiadiazole and thiazolidine derivatives in medicinal chemistry and synthetic organic chemistry (Issac & Tierney, 1996).

properties

IUPAC Name

2-[[5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O3S2/c12-7-3-1-6(2-4-7)9(18)13-10-14-15-11(20-10)19-5-8(16)17/h1-4H,5H2,(H,16,17)(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYIHGKGFVIWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

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